molecular formula C15H11FN4O3 B2395523 2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide CAS No. 1808593-44-3

2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide

Cat. No. B2395523
CAS RN: 1808593-44-3
M. Wt: 314.276
InChI Key: HZFKIEMNFSGNBB-UHFFFAOYSA-N
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Description

The compound “2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . They can react with active methylene reagents via 1,3-dinucleophilic attack on the acetamido 1,3-bielectrophilic moiety .

Future Directions

The future research directions could involve exploring the biological activities of “2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide” and its derivatives. Given their potential as precursors for heterocyclic synthesis, these compounds could be used to develop new therapeutic agents .

properties

IUPAC Name

2-amino-N-[cyano-(2-fluorophenyl)methyl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c16-12-4-2-1-3-10(12)14(8-17)19-15(21)11-7-9(20(22)23)5-6-13(11)18/h1-7,14H,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFKIEMNFSGNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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